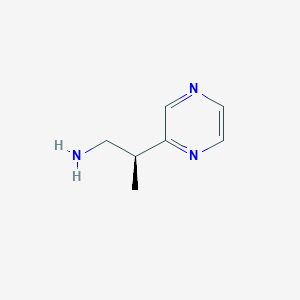

![molecular formula C13H15FN2S B2600074 5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol CAS No. 1505736-18-4](/img/structure/B2600074.png)

5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

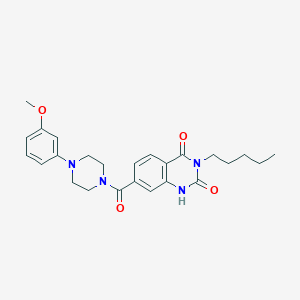

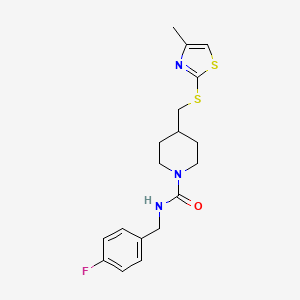

Corrosion Inhibition

Synthesis and Corrosion Inhibition Properties

Compounds structurally related to "5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol" have been synthesized and assessed for their ability to inhibit corrosion of mild steel in acidic environments. These compounds, including 1,3,4-oxadiazole derivatives with benzimidazole moieties, have shown significant corrosion inhibition properties. Their effectiveness is attributed to the formation of a protective layer on the metal surface, demonstrating mixed type inhibition behavior. The adsorption characteristics of these inhibitors were described by the Langmuir adsorption isotherm, suggesting a combination of physisorption and chemisorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).

Crystal Structure Analysis

Structural and Crystallographic Studies

Related compounds, including ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, have been synthesized and their crystal structures analyzed. These studies provide insights into the intermolecular interactions crucial for crystal packing, highlighting the role of strong hydrogen bonds. Such analyses can inform the design and synthesis of novel compounds with tailored properties (K. Y. Yeong, Tze Shyang Chia, C. Quah, S. Tan, 2018).

Antimicrobial and Biological Activities

Microwave Synthesis and Antibacterial Activity

Compounds bearing the 1,3,4-oxadiazole moiety, synthesized using microwave-assisted techniques, have shown promising antibacterial activity. This suggests potential applications in developing new antimicrobial agents. The structure-activity relationships of these compounds can guide the development of more effective therapeutics (Z. H. Abood, Hayder Raheem Ali, Hussein Ali Qabel, 2019).

Drug Design and Molecular Docking

Drug-likeness and Molecular Docking Studies

Novel thiazole derivatives have been synthesized and assessed for their potential as drug candidates against SARS-CoV-2 main protease (Mpro) through structural elucidation, density functional theory (DFT) studies, and molecular docking simulations. These studies evaluate the drug-likeness and potential inhibitory activity of compounds, demonstrating the importance of noncovalent interactions in drug design (Lohith Tumakuru Nagarajappa et al., 2022).

Propiedades

IUPAC Name |

4-ethyl-3-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2S/c1-3-12-8-15-13(17)16(12)9(2)10-4-6-11(14)7-5-10/h4-9H,3H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGMFSQSUAWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=S)N1C(C)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2599993.png)

![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599994.png)

![N-(3-fluoro-4-methylphenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2599996.png)

![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea](/img/structure/B2600007.png)